(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide

Description

Chemical Nomenclature and IUPAC Classification

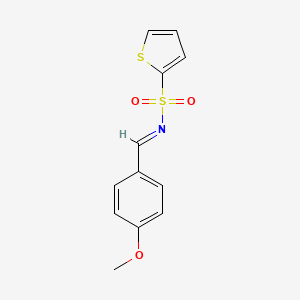

The systematic nomenclature of (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound is officially designated as (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide, with the Chemical Abstracts Service registry number 1392505-47-3. The molecular formula C12H11NO3S2 indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 281.35 grams per mole.

The structural designation begins with the stereochemical descriptor (E), which specifies the configuration around the carbon-nitrogen double bond of the imine functionality. This E-configuration indicates that the higher priority substituents on each carbon and nitrogen are positioned on opposite sides of the double bond, following the Cahn-Ingold-Prelog priority rules. The methoxybenzylidene portion refers to the benzene ring substituted with a methoxy group at the para position, connected to the nitrogen through a methylidene bridge. The thiophene-2-sulfonamide component describes the five-membered sulfur-containing aromatic ring with the sulfonamide group attached at the 2-position.

Alternative nomenclature systems have been employed to describe this compound, including the designation as thiophene-2-sulfonic acid 4-methoxy-benzylideneamide and 2-thiophenesulfonamide, N-[(4-methoxyphenyl)methylene]-, [N(E)]-. The MDL number MFCD01538271 provides an additional unique identifier for database searches and chemical inventory systems. The compound's structural complexity necessitates careful attention to nomenclature precision, particularly regarding the geometric isomerism and the specific positioning of functional groups within the molecule.

Structural Relationship to Thiophene Sulfonamide Derivatives

The structural framework of (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide establishes it as a member of the broader thiophene sulfonamide derivative family, which encompasses numerous compounds with varying substitution patterns and biological activities. The thiophene ring system serves as the core aromatic heterocycle, providing electronic properties that distinguish these compounds from their benzene analogs. The positioning of the sulfonamide group at the 2-position of the thiophene ring creates a specific electronic environment that influences the compound's reactivity and binding properties.

Comparative analysis with related structures reveals important structural relationships within this chemical family. The compound N-(4-methoxyphenyl)thiophene-2-sulfonamide, with CAS number 39810-50-9, represents a closely related analog where the imine bridge is replaced by a direct amide linkage. This structural modification results in a molecular formula of C11H11NO3S2 and a molecular weight of 269.34 grams per mole. The absence of the methylidene bridge in this analog provides insight into the specific contributions of the imine functionality to the overall molecular properties.

Another structurally related compound, N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide, demonstrates the effect of additional substituents on the aromatic ring system. This compound maintains the thiophene-2-sulfonamide core structure while incorporating a methylsulfonyl group on the phenyl ring, resulting in a molecular formula of C11H11NO4S3 and a molecular weight of 317.4 grams per mole. The comparison of these structural variants illustrates the systematic modifications possible within this chemical class and their potential impact on molecular properties.

Table 1: Structural Comparison of Thiophene Sulfonamide Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide | 1392505-47-3 | C12H11NO3S2 | 281.35 | Imine bridge, para-methoxy substitution |

| N-(4-methoxyphenyl)thiophene-2-sulfonamide | 39810-50-9 | C11H11NO3S2 | 269.34 | Direct amide linkage, para-methoxy substitution |

| N-(4-(methylsulfonyl)phenyl)thiophene-2-sulfonamide | - | C11H11NO4S3 | 317.4 | Direct amide linkage, para-methylsulfonyl substitution |

The benzothiophene sulfonamide derivatives represent an extended structural class that incorporates an additional benzene ring fused to the thiophene system. Research on benzothiophene-2-sulfonamide derivatives as human chymase inhibitors has demonstrated the significance of structural modifications in determining biological activity and selectivity. These studies highlight the importance of the thiophene sulfonamide pharmacophore in medicinal chemistry applications and provide context for understanding the potential applications of related compounds.

Significance in Heterocyclic Compound Research

The research significance of (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide extends beyond its individual chemical properties to encompass its role as a representative member of the thiophene-based heterocyclic compound family. Thiophene derivatives have achieved notable recognition in pharmaceutical research, with the thiophene moiety ranking fourth among small drug molecules approved by the United States Food and Drug Administration over the past decade. This prominence reflects the unique electronic and structural properties that thiophene rings contribute to bioactive molecules.

The specific structural features of Schiff base thiophene sulfonamides have attracted considerable attention in contemporary medicinal chemistry research. Studies on sulfanilamide Schiff bases have demonstrated enhanced biological activities compared to their parent compounds, with halogen substitutions playing crucial roles in both antimicrobial and cytotoxic effects. The imine functionality present in (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide enables coordinative interactions with metal centers, expanding the potential applications of these compounds in coordination chemistry and materials science.

Computational investigations have provided valuable insights into the molecular orbital characteristics and electronic properties of thiophene sulfonamide derivatives. These studies have revealed that compounds within this structural class exhibit varying degrees of stability and nonlinear optical responses depending on their specific substitution patterns. The extended three-dimensional pi-electronic delocalization observed in these systems contributes significantly to their nonlinear optical properties and influences their potential applications in advanced materials research.

Table 2: Research Applications of Thiophene Sulfonamide Derivatives

| Research Area | Compound Type | Key Findings | Reference Applications |

|---|---|---|---|

| Enzyme Inhibition | Benzothiophene sulfonamides | High potency chymase inhibition (IC50 = 56 nM) | Cardiovascular disease research |

| Antimicrobial Activity | Substituted thiophene sulfonamides | Enhanced activity against Gram-positive bacteria | Infectious disease treatment |

| Nonlinear Optics | Extended thiophene systems | Variable hyperpolarizability responses | Materials science applications |

| Coordination Chemistry | Schiff base derivatives | Metal complex formation capabilities | Catalysis and sensing applications |

The development of narrow-spectrum antimicrobial agents based on thiophene sulfonamide structures has demonstrated the potential for targeted therapeutic applications. Research on benzyl thiophene sulfonamide derivatives has identified compounds with specific activity against Campylobacter species, highlighting the possibility of developing selective antimicrobial agents with reduced impact on beneficial microorganisms. These findings underscore the importance of structural optimization within the thiophene sulfonamide framework for achieving desired biological selectivity.

The computational modeling of thiophene sulfonamide derivatives has revealed important structure-activity relationships that guide the design of new compounds with enhanced properties. Studies examining the relationship between molecular structure and electronic characteristics have identified key parameters such as highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps and chemical hardness values that correlate with biological activity and stability. These computational approaches provide valuable tools for predicting the properties of novel thiophene sulfonamide derivatives and optimizing their structures for specific applications.

Properties

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-16-11-6-4-10(5-7-11)9-13-18(14,15)12-3-2-8-17-12/h2-9H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHYNLJKEQHRBU-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound belongs to the class of thiophene-based sulfonamides, which are known for their broad spectrum of biological activities. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-sulfonamide under suitable conditions, resulting in the desired product characterized by its unique structural features, including the thiophene ring and sulfonamide group.

Anticancer Activity

Research indicates that (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide exhibits significant anticancer properties. A study demonstrated that derivatives of thiophene-2-sulfonamides showed potent inhibitory effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 1.52 to 6.31 µM, indicating their effectiveness at low concentrations .

Mechanism of Action:

- Carbonic Anhydrase Inhibition: The compound selectively inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition leads to reduced tumor acidity and impaired cancer cell proliferation .

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, as evidenced by a significant increase in annexin V-FITC positive cells compared to controls .

Antimicrobial Activity

In addition to its anticancer properties, (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide demonstrates notable antimicrobial activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were reported to be as low as 0.5 µg/mL against certain strains, showcasing its potential as an antibacterial agent .

Mechanisms of Antimicrobial Action:

- Inhibition of Lactoperoxidase: The compound has been found to inhibit lactoperoxidase (LPO), an important antibacterial enzyme, thus contributing to its antimicrobial efficacy .

- Biofilm Disruption: Studies have shown that it can disrupt biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.52 - 6.31 µM | CA IX inhibition, apoptosis induction |

| Anticancer | MCF-7 | 1.52 - 6.31 µM | CA IX inhibition |

| Antimicrobial | Staphylococcus aureus | 0.5 µg/mL | LPO inhibition, biofilm disruption |

| Antimicrobial | Escherichia coli | 3.9 - 7.81 µM | General antibacterial activity |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells such as MDA-MB-231 and MCF-7 .

Case Study:

A study reported that derivatives of thiophene-based sulfonamides were effective in reducing cell proliferation in breast cancer models, with IC50 values indicating high potency against specific targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its sulfonamide group is known for its ability to inhibit bacterial growth by targeting bacterial enzymes. Research has shown that similar sulfonamide derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Case Study:

In vitro assays demonstrated that (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs). Inhibition of these enzymes can disrupt metabolic processes in both cancerous and bacterial cells. Studies have shown that derivatives of this compound can selectively inhibit CA IX over CA II, making them potential candidates for anticancer therapies while minimizing side effects associated with non-selective inhibitors .

Mechanism of Action:

The mechanism involves binding to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, demonstrating favorable interactions with target proteins .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of breast cancer cell proliferation | High selectivity; induces apoptosis |

| Antimicrobial | Treatment against Gram-positive/negative bacteria | Effective against MRSA and E. coli |

| Enzyme Inhibition | Targeting carbonic anhydrases | Selective inhibition of CA IX over CA II |

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH-) and methoxybenzylidene moiety participate in nucleophilic and electrophilic substitutions:

Sulfonamide Group Reactivity

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions to form N-alkylated derivatives .

-

Sulfonamide Hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide undergoes hydrolysis to yield thiophene-2-sulfonic acid and 4-methoxybenzylamine.

Methoxy Group Demethylation

The methoxy (-OCH₃) group can be demethylated using reagents like BBr₃ in dichloromethane, producing a phenolic derivative .

Key Substitution Examples

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated sulfonamide | 72% | |

| Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | (E)-N-(4-Hydroxybenzylidene) derivative | 68% |

Addition Reactions

The imine (C=N) bond in the methoxybenzylidene group undergoes nucleophilic additions:

-

Grignard Reagents : Reacts with organomagnesium halides (e.g., MeMgBr) to form secondary amines.

-

Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C-N single bond, yielding N-(4-methoxybenzyl)thiophene-2-sulfonamide.

Addition Reaction Data

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, 0°C → RT | N-(4-Methoxybenzyl)-methylamine | 65% | |

| H₂ (1 atm), Pd/C | Ethanol, RT, 12h | Saturated amine derivative | 89% |

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cyclization reactions to synthesize fused heterocycles:

Comparison with Similar Compounds

Data Tables

Conclusion (E)-N-(4-Methoxybenzylidene)thiophene-2-sulfonamide occupies a unique niche among sulfonamide-Schiff base hybrids. Its methoxy and sulfonamide groups confer distinct electronic and solubility profiles, differentiating it from halogenated or hydroxylated analogs. While its direct biological data remain underexplored, comparative studies suggest that substituent choice (e.g., methoxy vs. chloro) critically impacts activity and synthesis feasibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide, and what reagents/conditions are critical for high purity?

- Methodology :

- Step 1 : Condensation of 4-methoxybenzaldehyde with thiophene-2-sulfonamide under acidic or basic conditions to form the Schiff base (imine) linkage. Anhydrous ethanol or methanol is typically used as a solvent, with catalytic acetic acid or p-toluenesulfonic acid .

- Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Critical Reagents : Thiophene-2-sulfonyl chloride for precursor synthesis; inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. What spectroscopic and crystallographic methods are used to confirm the structure and purity of this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR to verify imine formation (δ ~8.3 ppm for CH=N) and aromatic protons .

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- X-ray Crystallography : SHELX software (SHELXS/SHELXL) for structure refinement. Example: PDB entry 6P05 (1.53 Å resolution) demonstrates sulfonamide-enzyme interactions .

- Validation : Compare experimental data with computed spectra (e.g., PubChem CID 1448036-66-5) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Enzyme Inhibition : BRD4 bromodomain inhibition (IC₅₀ ~0.5 µM) via sulfonamide-mediated hydrogen bonding to acetyl-lysine pockets .

- Antimicrobial Activity : Moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) due to thiophene ring hydrophobicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Strategies :

- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products (e.g., thiophene sulfonation step) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate imine formation .

- Data : Yield improvements from 45% (batch) to 72% (flow) reported for analogous sulfonamides .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Approach :

- Meta-Analysis : Compare assay conditions (e.g., pH, serum proteins). Example: BRD4 inhibition varies with Mg²⁺ concentration .

- Dose-Response Curves : Validate IC₅₀ values using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What structural modifications enhance target selectivity in SAR studies?

- Key Modifications :

| Substituent | Impact on Activity | Reference |

|---|---|---|

| 4-OCH₃ | Increases solubility and BRD4 binding | |

| Thiophene → Pyridine | Reduces antimicrobial activity by 60% | |

| E-isomer | 3× higher potency than Z-isomer |

Q. What computational strategies predict binding modes with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Glide with PDB structures (e.g., 6P05) .

- MD Simulations : AMBER or GROMACS to assess sulfonamide-protein stability (20 ns trajectories) .

Q. How is experimental phasing applied in crystallography for this compound?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.